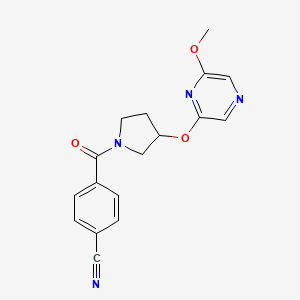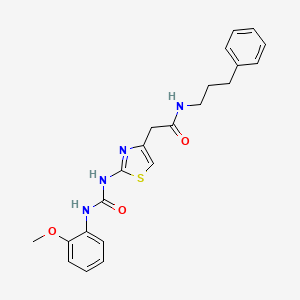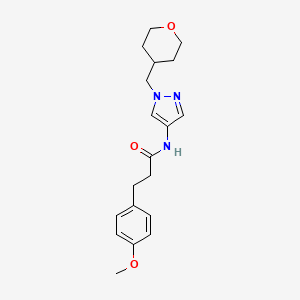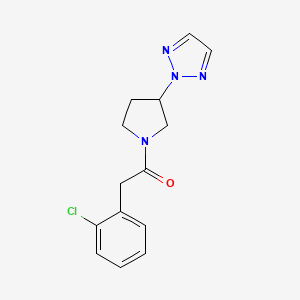
4-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile” is a chemical compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies . One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Molecular Structure Analysis
The molecular structure of “4-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .
Applications De Recherche Scientifique
Liquid Crystalline Behavior and Photophysical Properties
A new series of luminescent benzonitriles, which include structures similar to the compound , have been synthesized and characterized for their liquid crystalline behavior. These compounds exhibit potential as mesogens and have shown interesting phase behaviors and optical properties, indicating their applicability in materials science, particularly in the development of novel luminescent materials and liquid crystal displays (Ahipa et al., 2014).
Electrochromic Polymers
Research on dithienylpyrroles-based electrochromic polymers, including compounds with structural motifs similar to "4-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile", has shown significant potential in high-contrast electrochromic devices. These findings suggest applications in smart windows, displays, and other electrochromic devices, highlighting the importance of such compounds in advancing electrochromic technology (Su et al., 2017).
Antimicrobial Activity
Some derivatives of pyrrolidine and pyrimidine have been synthesized and evaluated for their antimicrobial activity, suggesting the potential use of similar compounds in the development of new antimicrobial agents. This area of research is critical in the fight against drug-resistant bacteria, indicating the relevance of such compounds in medicinal chemistry and pharmacology (Bogdanowicz et al., 2013).
Conducting Polymers
Research into conducting polymers derived from pyrrole-based monomers, including those with structural similarities to the compound of interest, has shown promise for applications in electronics and materials science. These polymers exhibit low oxidation potentials and high stability in their conducting form, suggesting their utility in electronic devices, sensors, and as materials for energy storage (Sotzing et al., 1996).
Orientations Futures
The future directions in the research and development of “4-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by a better understanding of the structure-activity relationship (SAR) of the studied compounds .
Propriétés
IUPAC Name |
4-[3-(6-methoxypyrazin-2-yl)oxypyrrolidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-23-15-9-19-10-16(20-15)24-14-6-7-21(11-14)17(22)13-4-2-12(8-18)3-5-13/h2-5,9-10,14H,6-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSFYSCAMLUVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylsulfanylbenzamide](/img/structure/B2589312.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1H-indole-2-carboxamide](/img/structure/B2589313.png)








![N-(3-chlorobenzyl)-1-{[6-(4-fluorophenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2589330.png)

![N-[4-(acetylamino)phenyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2589332.png)
